2-(naphthalen-2-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c25-20(14-28-18-8-5-15-3-1-2-4-16(15)13-18)23-17-6-9-19(10-7-17)30(26,27)24-21-22-11-12-29-21/h1-13H,14H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHKSZQRUWPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the naphthalen-2-yloxy intermediate. This intermediate is then reacted with 4-(1,3-thiazol-2-ylsulfamoyl)phenyl acetamide under specific conditions to yield the final product. Common reagents used in these reactions include sodium hydride, dimethylformamide, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthalen-2-ol derivatives .
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of acetamide-sulfonamide hybrids. Key structural analogs include:
Key Observations :
- Thiazol-2-ylsulfamoyl contributes to hydrogen bonding and target specificity, as seen in antiproliferative derivatives .
Comparison :
- The Cu-catalyzed click chemistry used in triazole derivatives (e.g., 6a) offers regioselectivity but requires longer reaction times .
- Chloroacetylation (as in ) is simpler and higher-yielding but lacks structural complexity.
Physicochemical and Spectroscopic Properties
*Calculated using fragment-based methods.
Key Observations :
- The naphthalene moiety increases LogP compared to piperazine-sulfonyl derivatives, suggesting reduced solubility but better tissue penetration .
- Sulfamoyl-thiazole groups contribute to acidic protons (pKa ~7), enabling pH-dependent solubility .
Key Observations :
Biological Activity
The compound 2-(naphthalen-2-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article explores its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various pathogens, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound is characterized by a naphthalene moiety linked to a thiazole-sulfamoyl phenyl group through an acetamide bond. The synthesis typically involves multi-step reactions starting from commercially available precursors, leading to the formation of the desired amide structure.
Synthesis Steps
- Formation of Naphthalen-2-yloxy Acetamide : Reaction of naphthalene derivatives with acetic anhydride.
- Thiazole Incorporation : Introduction of thiazole moiety via nucleophilic substitution reactions.
- Final Coupling : Formation of the final compound through coupling reactions involving the sulfamoyl group.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of this compound against various bacterial strains. The following table summarizes its efficacy compared to standard antibacterial agents.
| Compound | Bacterial Strain | EC50 (µM) | Comparison Standard (EC50) |
|---|---|---|---|
| 2-(naphthalen-2-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | Xanthomonas oryzae pv. Oryzae | 156.7 | Thiodiazole copper (545.2) |
| Xanthomonas axonopodis pv. Citri | 281.2 | Thiodiazole copper (476.52) | |
| X. oryzae pv. oryzicola | 194.9 | Bismerthiazol (254.96) |
The compound exhibited significant antibacterial activity with EC50 values lower than those of established antibiotics like thiodiazole copper, indicating its potential as a lead compound in developing new antibacterial agents .
Antiviral Activity
In addition to antibacterial properties, derivatives of this compound have shown promising antiviral activity, particularly against HIV-1. A series of related compounds were evaluated for their inhibitory effects on HIV replication:
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| 2-(naphthalen-2-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide derivative | 0.39 | >774 |
| NVP (Nevirapine) | 0.208 | - |
| DLV (Delavirdine) | 0.320 | - |
These results indicate that certain derivatives possess comparable or superior antiviral activity relative to established drugs, suggesting potential therapeutic applications in HIV treatment .
The mechanism by which this compound exerts its effects appears to involve disruption of bacterial cell membranes and interference with viral replication processes. Scanning electron microscopy studies have shown that treatment with the compound leads to significant morphological changes in bacterial cells, indicating membrane damage and loss of cellular integrity .
Case Study 1: Antibacterial Efficacy
A study evaluated the compound's effectiveness against Xanthomonas species responsible for plant diseases. The results indicated that at concentrations above the EC50 value, there was a marked reduction in bacterial viability, supporting its potential use in agricultural applications .
Case Study 2: Antiviral Potential
Another research effort focused on synthesizing derivatives aimed at enhancing HIV-1 inhibition. The most potent compounds were subjected to further optimization based on structure-activity relationship (SAR) analysis, leading to improved selectivity and efficacy against viral targets .
Q & A
What are the common synthetic routes for 2-(naphthalen-2-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide?
Basic
The compound is synthesized via 1,3-dipolar cycloaddition between alkyne and azide intermediates. A typical protocol involves:
- Reacting (prop-2-yn-1-yloxy)naphthalene derivatives with 2-azido-N-phenylacetamides in a 1:1 ratio.
- Using Cu(OAc)₂ (10 mol%) as a catalyst in a t-BuOH/H₂O (3:1) solvent system at room temperature for 6–8 hours .
- Purification via recrystallization (ethanol) after extraction with ethyl acetate.
Key steps include TLC monitoring (hexane:ethyl acetate, 8:2) and spectroscopic validation (IR, NMR) .
How is the structure of this compound characterized?
Basic
Structural confirmation relies on:
- IR spectroscopy : Peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1606 cm⁻¹) .
- NMR : Distinct signals for naphthalene protons (δ 7.2–8.4 ppm), acetamide –CH₂ (δ 5.3–5.4 ppm), and triazole protons (δ 8.3–8.4 ppm) .
- HRMS : To confirm molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .
How can researchers resolve contradictory data on its biological activity?
Advanced
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) require:
- Orthogonal assays : Validate target engagement using enzyme inhibition (e.g., kinase assays) and cell viability tests (MTT assays) .
- Structural analogs : Compare substituent effects (e.g., thiazole vs. oxadiazole rings) to identify pharmacophores .
- Computational modeling : Dock the compound into target proteins (e.g., bacterial dihydrofolate reductase) to predict binding modes .
What strategies optimize synthesis yield and purity?
Advanced
Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, t-BuOH) enhance reaction rates .
- Catalyst tuning : Test Cu(I) vs. Cu(II) sources for cycloaddition efficiency .
- Temperature control : Room temperature minimizes side reactions (e.g., alkyne polymerization) .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) improves purity over recrystallization .
What functional groups influence its reactivity and bioactivity?
Basic
Critical groups include:
- Naphthyloxy moiety : Enhances lipophilicity and π-π stacking with biological targets .
- Thiazole-sulfamoyl group : Contributes to hydrogen bonding (N–H⋯N/O interactions) and antimicrobial activity .
- Acetamide linker : Stabilizes conformation via intramolecular H-bonding .
How to design analogs to improve pharmacokinetics?
Advanced
Strategies include:
- Bioisosteric replacement : Swap thiazole with oxadiazole to enhance metabolic stability .
- Substituent addition : Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to improve membrane permeability .
- Prodrug approaches : Mask the sulfamoyl group with ester prodrugs for enhanced oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
